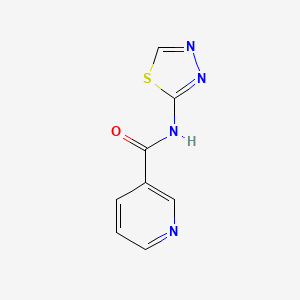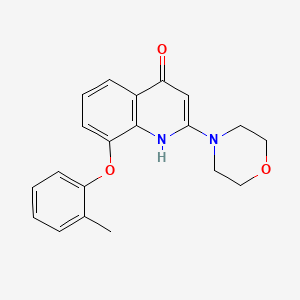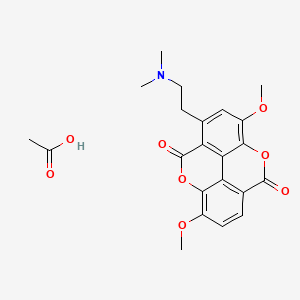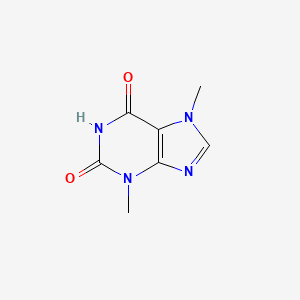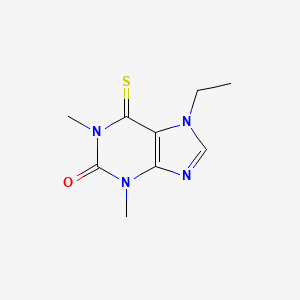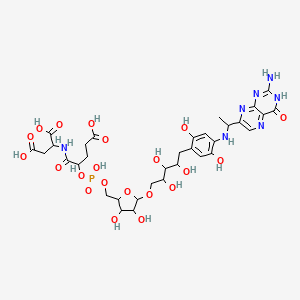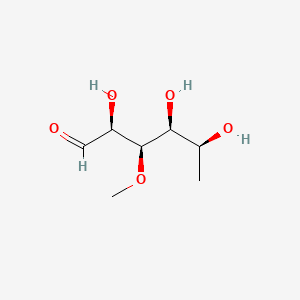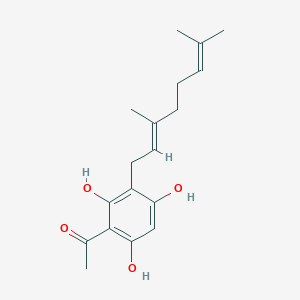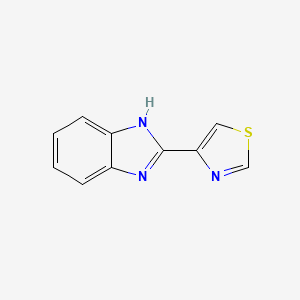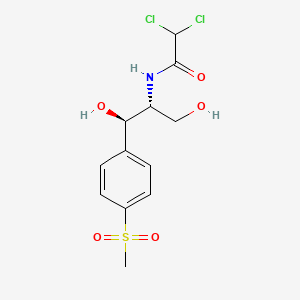
Tiopental
Descripción general
Descripción
Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is a thiobarbiturate, which means it is a sulfur-containing analog of barbituric acid. Thiopental sodium has been widely used in the induction phase of general anesthesia, for rapid-sequence induction and intubation, and in some cases, for the control of convulsive states .
Mecanismo De Acción
El tiopental sódico ejerce sus efectos al unirse a un sitio distinto en el receptor del ácido gamma-aminobutírico (GABA), específicamente el receptor GABA-A. Esta unión aumenta la duración durante la cual el canal de iones cloruro permanece abierto, lo que aumenta el efecto inhibitorio del GABA en el sistema nervioso central. Esto lleva a la sedación, la hipnosis y la anestesia .
Compuestos similares:
Pentobarbital: Otro barbitúrico con propiedades anestésicas similares pero una duración de acción más larga.
Propofol: Un anestésico no barbitúrico que en gran medida ha reemplazado al this compound sódico en muchos entornos clínicos debido a su rápida aparición y tiempos de recuperación.
Methohexital: Un barbitúrico con un mecanismo de acción similar pero una duración de efecto más corta en comparación con el this compound sódico.
Singularidad: El this compound sódico es único debido a su rápida aparición y corta duración de acción, lo que lo hace particularmente útil para la inducción de la anestesia y la intubación de secuencia rápida. Su capacidad para reducir la presión intracraneal también lo hace valioso en aplicaciones neuroquirúrgicas .
Aplicaciones Científicas De Investigación
El tiopental sódico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y estudios.
Biología: Se emplea en estudios que involucran el sistema nervioso central y sus efectos sobre la actividad neuronal.
Medicina: Ampliamente utilizado como agente anestésico en procedimientos quirúrgicos y para el control de estados convulsivos.
Industria: Utilizado en la industria farmacéutica para la producción de medicamentos anestésicos.
Análisis Bioquímico
Biochemical Properties
Thiopental plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the brain. Thiopental enhances the effect of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. This interaction with the GABA receptor is crucial for its anesthetic and sedative effects .
Cellular Effects
Thiopental affects various types of cells and cellular processes. In neurons, it inhibits synaptic transmission by enhancing GABAergic activity, leading to sedation and anesthesia. Thiopental also influences cell signaling pathways, particularly those involving GABA receptors. Additionally, it can affect gene expression by altering the transcription of genes involved in neuronal activity and metabolism. Thiopental’s impact on cellular metabolism includes a reduction in oxygen consumption and metabolic rate, which is beneficial in conditions like brain hypoxia .
Molecular Mechanism
The molecular mechanism of thiopental involves its binding to the GABA receptor at a specific site distinct from the GABA binding site. This binding increases the affinity of the receptor for GABA, resulting in prolonged opening of the chloride ion channel. The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. Thiopental also inhibits excitatory neurotransmitters like glutamate, further contributing to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiopental change over time. Thiopental is known for its rapid onset of action, typically within seconds of administration. Its effects are short-lived, with a duration of action of about 5 to 10 minutes. Over time, thiopental undergoes redistribution from the brain to other tissues, leading to a decrease in its anesthetic effect. Thiopental is also subject to metabolic degradation, primarily in the liver, where it is converted to inactive metabolites .
Dosage Effects in Animal Models
The effects of thiopental vary with different dosages in animal models. At low doses, thiopental induces sedation and hypnosis, while higher doses result in anesthesia and loss of consciousness. At very high doses, thiopental can cause respiratory depression and cardiovascular collapse, highlighting the importance of careful dosage management. In animal studies, threshold effects have been observed, where a minimum effective dose is required to achieve the desired anesthetic effect .
Metabolic Pathways
Thiopental is extensively metabolized in the liver. The primary metabolic pathway involves oxidative desulfuration to form pentobarbital, an active metabolite. Pentobarbital is further metabolized through oxidation and hydroxylation to form carboxylic acids and alcohols, which are pharmacologically inactive. The enzymes involved in thiopental metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Thiopental is transported and distributed within cells and tissues through passive diffusion. It is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects on the central nervous system. Thiopental’s distribution is influenced by its binding to plasma proteins, primarily albumin. This binding affects its free concentration and, consequently, its pharmacological activity. Thiopental’s localization in the brain and other tissues is transient, as it is quickly redistributed to peripheral tissues .
Subcellular Localization
Thiopental’s subcellular localization is primarily within the neuronal membrane, where it interacts with GABA receptors. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, facilitating its access to receptor sites. Thiopental does not undergo significant post-translational modifications, but its activity is influenced by its concentration at the receptor site and the presence of other interacting molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium typically begins with the reaction of ethyl malonate with 2-bromopentane in the presence of sodium ethoxide. This reaction produces a substituted malonic ester, which is then cyclized with thiourea to form the thiobarbiturate ring system. The final product is obtained by neutralizing the thiobarbiturate with sodium hydroxide .
Industrial Production Methods: Industrial production of thiopental sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Tipos de reacciones: El tiopental sódico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound sódico se puede oxidar para formar varios metabolitos.
Reducción: Se puede reducir bajo condiciones específicas para producir diferentes productos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el átomo de azufre.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes como el bromo o el cloro pueden facilitar las reacciones de sustitución.
Principales productos formados:
Oxidación: Pentobarbital y otros metabolitos.
Reducción: Varias formas reducidas del anillo de tiobarbitúrico.
Sustitución: Derivados de this compound halogenados.
Comparación Con Compuestos Similares
Pentobarbital: Another barbiturate with similar anesthetic properties but a longer duration of action.
Propofol: A non-barbiturate anesthetic that has largely replaced thiopental sodium in many clinical settings due to its rapid onset and recovery times.
Methohexital: A barbiturate with a similar mechanism of action but a shorter duration of effect compared to thiopental sodium.
Uniqueness: Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and rapid-sequence intubation. Its ability to reduce intracranial pressure also makes it valuable in neurosurgical applications .
Propiedades
IUPAC Name |
5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJDSEJGGMCXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023653 | |
| Record name | Thiopental | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.98e-02 g/L | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page. | |
| Record name | Thiopental | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiopental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
76-75-5, 71-73-8 | |
| Record name | (±)-Thiopental | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiopental [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopental | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiopental | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiopental sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPENTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiopental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
